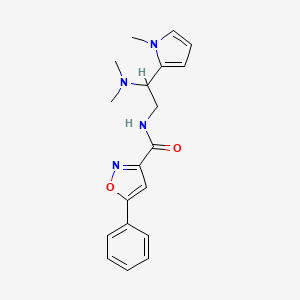

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Description

This compound features a central isoxazole-3-carboxamide core substituted with a phenyl group at the 5-position and a branched ethyl chain at the carboxamide nitrogen. The ethyl chain is further substituted with a dimethylamino group and a 1-methylpyrrole moiety.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-22(2)17(16-10-7-11-23(16)3)13-20-19(24)15-12-18(25-21-15)14-8-5-4-6-9-14/h4-12,17H,13H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVWIOKZSQWCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C15H21N5O3

- Molecular Weight: 319.36 g/mol

- CAS Number: 1049401-12-8

The compound consists of a dimethylamino group, a pyrrole moiety, and an isoxazole ring, which contribute to its biological activity. The structural features suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in neurotransmitter synthesis or degradation, potentially enhancing levels of neurotransmitters like GABA (gamma-aminobutyric acid), which has implications for neurological disorders.

- Antimicrobial Properties: Similar to other compounds containing sulfonamide functionalities, it may exhibit antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

Antimicrobial Activity

Studies have indicated that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. For instance, the compound's structure suggests it could function similarly to known antibacterial agents by disrupting bacterial growth through folate pathway inhibition.

Neuropharmacological Effects

Research into related compounds has shown that modifications in the structure can enhance their ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders. Compounds with similar structures have demonstrated efficacy in models of anxiety and depression, indicating potential therapeutic applications for N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of isoxazole derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares structural motifs with analogs from the provided evidence, particularly in the use of dimethylamino groups and carboxamide linkers. However, differences in heterocyclic cores and substituents lead to distinct properties:

*Calculated hypothetically based on structural analysis.

Key Observations:

- Heterocyclic Core: The target compound’s isoxazole-pyrrole system contrasts with the quinoline derivatives in . Isoxazole’s smaller, oxygen-containing ring may enhance solubility compared to quinoline’s fused aromatic system .

- Molecular Weight: The target compound (hypothetical MW 341.43) is intermediate between SzR-105 (309.79) and the morpholinomethyl derivative (358.43), suggesting moderate lipophilicity .

Functional Group Analysis

- In the target compound, its proximity to the pyrrole moiety may alter electron distribution compared to SzR-105’s linear chain .

- Carboxamide Linker : Present in all analogs, this group facilitates hydrogen bonding with biological targets. The target compound’s ethyl chain branching may sterically hinder interactions compared to SzR-105’s straight-chain design .

Pharmacological Implications (Hypothetical)

For example:

- SzR-105: As a hydroxyquinoline derivative, it may interact with metal ions or enzymes like kinases or phosphatases .

- Target Compound : The isoxazole-pyrrole system could target neurotransmitter receptors (e.g., GABA or glutamate receptors) due to similarities to bioactive pyrrole-containing molecules.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential neurotoxic dimethylamino groups .

- Spill management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .

- First aid : Immediate eye irrigation (15 min) and medical consultation for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.